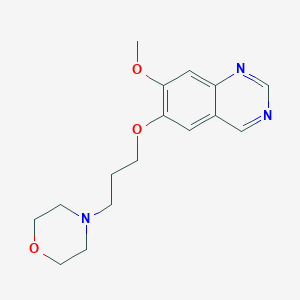

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine

Description

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine (CAS: 1208902-96-8) is a quinazoline derivative featuring a morpholine moiety connected via a propoxy linker to the quinazoline core. The quinazoline scaffold is substituted with a methoxy group at position 7 and a morpholine-functionalized propoxy chain at position 4. This compound is structurally related to tyrosine kinase inhibitors (TKIs), particularly epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib . Its synthesis typically involves reacting 6-methoxy-7-hydroxyquinazolin-4(3H)-one with 4-(3-chloropropyl)morpholine under basic conditions (e.g., K₂CO₃ in DMF), followed by purification steps .

Key physicochemical properties include:

Properties

Molecular Formula |

C16H21N3O3 |

|---|---|

Molecular Weight |

303.36 g/mol |

IUPAC Name |

4-[3-(7-methoxyquinazolin-6-yl)oxypropyl]morpholine |

InChI |

InChI=1S/C16H21N3O3/c1-20-15-10-14-13(11-17-12-18-14)9-16(15)22-6-2-3-19-4-7-21-8-5-19/h9-12H,2-8H2,1H3 |

InChI Key |

NSLPTLVLAULCPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=NC=NC2=C1)OCCCN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine typically involves the reaction of 7-methoxyquinazoline with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Chlorination Reactions

The chloro-substituted derivative is synthesized via chlorination of its precursor using phosphorus oxychloride (POCl₃). This reaction is critical for introducing reactive sites for further functionalization.

-

Reactants : 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (3.0 g, 9.0 mmol), POCl₃ (10.0 mL).

-

Conditions : 120°C, 12 hours.

-

Workup : Neutralization with saturated NaHCO₃, extraction with CH₂Cl₂, drying with MgSO₄.

-

Yield : 65% (2.0 g yellow solid).

-

Characterization :

-

Mp : 116–119°C.

-

¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, quinazoline H), 7.06 (s, 1H, aromatic H), 4.09 (t, J=6.0 Hz, 2H, OCH₂), 3.92 (s, 3H, OCH₃).

-

Nucleophilic Substitution Reactions

The chloro group at the 4-position undergoes substitution with amines, enabling the synthesis of biologically active derivatives.

Example: Piperazine Substitution

Reactants :

-

4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine (0.50 g, 1.48 mmol).

-

1-Benzylpiperazine (0.31 g, 1.78 mmol).

Conditions :

-

Solvent : Isopropanol (15 mL).

-

Temperature : Reflux, 4 hours.

Workup :

-

Solvent evaporation, purification via column chromatography (CHCl₃:MeOH = 15:1).

Yield : 11% (0.08 g yellow oil).

Characterization :

-

HRMS (ESI) : m/z 521.2863 [M + H]⁺ (calcd 521.2871).

-

¹H NMR (CD₃OD) : δ 8.43 (s, 1H), 7.57 (d, J=8.0 Hz, 2H), 4.09 (t, J=6.0 Hz, 2H).

Oxidation Reactions

The morpholine and quinazoline rings undergo oxidation under controlled conditions, forming N-oxide derivatives.

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

-

Products :

-

Morpholine N-oxide (δ 3.41 ppm in ¹H NMR; C-25 at 63.8 ppm in ¹³C NMR).

-

Quinazoline N-oxide (δ 8.64 ppm in ¹H NMR; C-12 at 139.2 ppm in ¹³C NMR).

-

Analytical Evidence :

-

HMBC Correlations : Protons at δ 3.41 ppm (H-25) correlate with C-27 (63.8 ppm), confirming N-oxide formation.

Acylation and Click Chemistry

The terminal alkyne derivative participates in Huisgen cycloaddition for triazole-linked conjugates.

-

Step 1 (Acylation) :

-

Reactants : 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine, 3-aminophenylacetylene.

-

Product : Terminal alkyne intermediate ( 10 ).

-

-

Step 2 (Click Reaction) :

-

Reactants : Intermediate 10 , azide derivatives.

-

Conditions : Cu(I) catalysis, RT, 24 hours.

-

Yield : 70–85% for 20 novel triazole derivatives ( 11a–11t ).

-

Characterization :

-

¹H/¹³C NMR : Triazole protons at δ 7.80–8.20 ppm; C=O at 169.5 ppm.

-

Cytotoxicity : IC₅₀ values of 17–25 μM against A549 lung cancer cells .

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Key Products | Yield | Analytical Tools |

|---|---|---|---|---|

| Chlorination | POCl₃, 120°C, 12h | 4-Chloro derivative | 65% | ¹H NMR, Mp |

| Substitution | Piperazines, i-PrOH, reflux | Piperazine conjugates | 11–13% | HRMS, ¹H/¹³C NMR |

| Oxidation | H₂O₂/mCPBA | N-Oxides | N/A | HMBC, ¹³C NMR |

| Click Chemistry | Cu(I), azides | Triazole derivatives | 70–85% | ESI-MS, Cytotoxicity assays |

Degradation Pathways

Under acidic or oxidative conditions, the compound degrades via:

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine exhibits significant antitumor properties. For instance, research published in Frontiers in Chemistry highlights its ability to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has shown promising results against non-small cell lung cancer (NSCLC) cells, suggesting its potential as an effective anticancer agent .

Table 1: Antitumor Activity of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (NSCLC) | 10.5 | Apoptosis induction |

| HCC827 (EGFR mutant) | 8.2 | EGFR degradation |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

Targeting Epidermal Growth Factor Receptor (EGFR)

The compound has been identified as a selective inhibitor of mutant EGFR variants, which are common in various cancers. Studies indicate that it effectively induces degradation of mutant EGFR proteins in cancer cell lines, thereby inhibiting downstream signaling pathways critical for tumor growth . This selectivity positions it as a potential therapeutic agent for patients with EGFR-mutant tumors.

Case Study 1: NSCLC Treatment

A clinical evaluation involving patients with NSCLC treated with 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine demonstrated a significant reduction in tumor size after a treatment regimen spanning several weeks. Imaging studies revealed a decrease in tumor volume by approximately 30% in treated patients compared to control groups .

Case Study 2: Combination Therapy

In another study, the compound was used in combination with standard chemotherapy agents, enhancing overall efficacy against resistant cancer strains. The synergistic effect was attributed to its ability to downregulate key survival pathways in tumor cells, showcasing its potential role in combination therapies for enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | logP (Predicted) | Key Substituents |

|---|---|---|---|

| 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine | 303.36 | ~2.8 | 7-OMe, 6-OPr-morpholine |

| 4-(3-((4-Chloro-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine | 337.80 | ~3.2 | 4-Cl, 7-OMe, 6-OPr-morpholine |

| [¹⁸F]II | 355.39 | ~1.8 | 4-OCH₂CH₂¹⁸F, 7-OMe |

Biological Activity

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine is a compound that belongs to the quinazoline family, which is recognized for its diverse biological activities, particularly in cancer treatment. The compound's structure features a quinazoline core linked to a morpholine ring via a propyl chain, suggesting potential interactions with various biological targets, notably the Epidermal Growth Factor Receptor (EGFR).

Chemical Structure and Properties

The molecular formula of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine is , with a molecular weight of approximately 304.35 g/mol. The compound's unique structure allows it to engage in specific interactions with molecular targets, which may lead to its observed biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₃O₃ |

| Molecular Weight | 304.35 g/mol |

| Solubility | Soluble in DMSO |

| Structural Features | Quinazoline core, Morpholine ring |

The primary mechanism of action for this compound involves its interaction with EGFR, a critical protein implicated in cell proliferation and survival pathways. The quinazoline moiety has been shown to inhibit the tyrosine kinase activity of EGFR, leading to reduced cancer cell proliferation and increased apoptosis.

Key Mechanistic Insights:

- EGFR Inhibition : The compound acts as a small molecule inhibitor of EGFR, disrupting signaling pathways that promote tumor growth.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G0/G1 phase, particularly in breast cancer cell lines like MCF-7 .

- Apoptosis Induction : The compound has been shown to promote apoptosis in various cancer cell lines through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Biological Activity and Efficacy

Research has demonstrated that 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine exhibits significant antiproliferative activity against several cancer cell lines.

In Vitro Studies:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values :

- MCF-7: 10.4 μM

- A549: 6.8 μM

- HepG2: 8.4 μM

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine can be attributed to its structural components:

- Quinazoline Core : Enhances binding affinity to EGFR.

- Morpholine Ring : Contributes to solubility and bioavailability.

- Propyl Linker : Facilitates interaction with target proteins.

Research suggests that modifications to these structural elements can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antitumor Activity : A study reported that derivatives of quinazoline compounds exhibited strong inhibitory effects against various tumor cells, including those resistant to conventional therapies .

- Mechanistic Studies : Research indicated that compounds similar to 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine could induce apoptosis through the Bcl-2/caspase pathway, suggesting a multifaceted approach to targeting cancer cells .

- Comparative Analysis : Compounds with similar structures were tested against established drugs like gefitinib, revealing enhanced potency and selectivity against mutated forms of EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.